molecular formula C15H23N3 B609875 N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 1226213-83-7

N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No. B609875
M. Wt: 245.37
InChI Key: WXDCWQNNGHIWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PDAT is a noncompetitive inhibitor of Indolethylamine N-Methyltransferase (INMT).

Scientific Research Applications

Nuclear Magnetic Resonance Studies

N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine and its derivatives have been explored in nuclear magnetic resonance (NMR) studies. For instance, the NMR spectra of related alkylene-substituted diethylamines have been examined, revealing distinct peaks for methylene groups adjacent to nitrogen atoms, which could be relevant for the structural analysis of similar compounds (Freifelder, Mattoon, & Kriese, 1967).

Schiff Base Complexes

Schiff base complexes incorporating variants of this compound have been synthesized and analyzed for their structure and magnetic properties. Such studies include the synthesis of nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, providing insights into molecular geometry and intermolecular interactions (Bhowmik et al., 2010).

Malaria Treatment Research

Derivatives of this compound have been investigated in the context of malaria treatment. Novel inhibitors of Plasmodium falciparum based on 2,5-disubstituted furans have been developed, exploring various substitution patterns and modifications to enhance potency and metabolic stability (Krake et al., 2017).

Luminescent Material Applications

Research into the optical properties of carbazole Schiff base derivatives related to this compound has suggested their potential as luminescent materials for various applications (Zhou Hong-ping, 2010).

Corrosion Inhibition

Studies on cadmium(II) Schiff base complexes, including derivatives of this compound, have shown promising results in corrosion inhibition, indicating potential applications in materials science and corrosion engineering (Das et al., 2017).

properties

CAS RN

1226213-83-7

Product Name

N1-(2-(1H-Indol-3-yl)ethyl)-N3,N3-dimethylpropane-1,3-diamine

Molecular Formula

C15H23N3

Molecular Weight

245.37

IUPAC Name

N-(2-(1H-Indol-3-yl)ethyl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3

InChI Key

WXDCWQNNGHIWNR-UHFFFAOYSA-N

SMILES

CN(C)CCCNCCC1=CNC2=C1C=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PDAT;  Propyl Dimethyl Amino Tryptamine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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